

Thiazyl Fluoride: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Thiazyl fluoride	
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Introduction

Thiazyl fluoride (NSF) is a sulfur-nitrogen-fluorine compound that has been a subject of significant interest in the field of inorganic chemistry since its discovery. It is a colorless, pungent gas at room temperature, notable for its high reactivity and as a key precursor to a wide range of sulfur-nitrogen compounds.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and key reactions of **thiazyl fluoride**, tailored for professionals in research and development.

Discovery and History

The discovery of **thiazyl fluoride** is credited to the pioneering work of German inorganic chemist Oskar Glemser and his colleagues in the mid-1950s. Their investigations into sulfurnitrogen-fluorine chemistry led to the first synthesis and characterization of this novel compound. The initial findings were reported in the German scientific journal Naturwissenschaften in 1955, followed by a more detailed account in Zeitschrift für anorganische und allgemeine Chemie in 1956.

Glemser's initial synthesis involved the fluorination of tetrasulfur tetranitride (S₄N₄) with silver(II) fluoride (AgF₂).[2] This reaction proved to be a foundational method for the preparation of **thiazyl fluoride** and opened the door to the exploration of its unique chemical properties and reactivity.



Physicochemical and Spectroscopic Properties

Thiazyl fluoride is a molecular compound with the formula NSF. It is isoelectronic with sulfur dioxide (SO_2). The molecule possesses a bent structure with C_5 symmetry. A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physical Properties of Thiazyl Fluoride

Property	Value
Chemical Formula	NSF
Molar Mass	65.07 g/mol [1]
Appearance	Colorless gas[1]
Melting Point	-89 °C[1]
Boiling Point	0.4 °C[1]
Hygroscopicity	Extremely hygroscopic[1]

Table 2: Spectroscopic Data for Thiazvl Fluoride

Spectroscopic Technique	Observed Values
Infrared (IR) Spectroscopy	ν(N≡S): ~1372 cm ⁻¹ , ν(S-F): ~640 cm ⁻¹
Raman Spectroscopy	Data not readily available in summarized form.
Microwave Spectroscopy	Used for structural determination, confirming the bent geometry.
¹⁹ F NMR Spectroscopy	δ: ~-211 ppm (vs. CFCl₃)
Mass Spectrometry (m/z)	65 (M ⁺)

Table 3: Molecular Structure of Thiazyl Fluoride



Parameter	Value
N-S Bond Length	1.448 Å[1]
S-F Bond Length	1.643 Å
N-S-F Bond Angle	~117°

Synthesis of Thiazyl Fluoride

Several methods have been developed for the synthesis of **thiazyl fluoride**. The historical method of Glemser remains a common approach, though other routes have been explored to improve yield and reduce byproducts.

Glemser's Method: Fluorination of Tetrasulfur Tetranitride

The original synthesis of **thiazyl fluoride** involves the reaction of tetrasulfur tetranitride (S_4N_4) with a fluorinating agent, typically silver(II) fluoride (AgF_2).

Reaction: S₄N₄ + 4AgF₂ → 4NSF + 4AgF

Experimental Protocol (Reconstructed from modern adaptations and historical context):

- Apparatus: A vacuum line apparatus equipped with a reaction vessel, a series of cold traps, and a vacuum pump. All glassware must be rigorously dried to prevent hydrolysis.
- · Reactants:
 - Tetrasulfur tetranitride (S₄N₄), freshly sublimed.
 - Silver(II) fluoride (AgF₂), freshly prepared or a high-purity commercial grade.
 - Anhydrous carbon tetrachloride (CCl₄) as a solvent.
- Procedure:



- In an inert atmosphere (e.g., a glovebox), the reaction vessel is charged with S₄N₄ and a stoichiometric excess of AgF₂.
- Anhydrous CCl₄ is added to create a slurry.
- The reaction mixture is stirred, and the reaction can be initiated by gentle warming. The reaction is exothermic.
- The gaseous thiazyl fluoride product is passed through a series of cold traps cooled with liquid nitrogen to collect the product.
- Purification is achieved by fractional condensation on the vacuum line to separate NSF from any volatile byproducts.

Alternative Synthetic Routes

Due to the formation of numerous side products in the direct fluorination of S₄N₄, alternative methods have been developed.[1] One notable method involves the reaction of imino(triphenyl)phosphines with sulfur tetrafluoride (SF₄).[1] This reaction proceeds through the formation of sulfur difluoride imides, which then decompose to yield **thiazyl fluoride**.[1]

Another common laboratory preparation involves the halogen exchange reaction of trithiazyl trichloride ((NSCl)₃) with a fluorinating agent like AgF₂ in CCl₄.[3]

Chemical Reactivity and Key Reactions

Thiazyl fluoride is a highly reactive molecule, participating in a variety of reactions, including reactions with nucleophiles and electrophiles, oligomerization, and cycloaddition reactions.

Reactions with Nucleophiles and Electrophiles

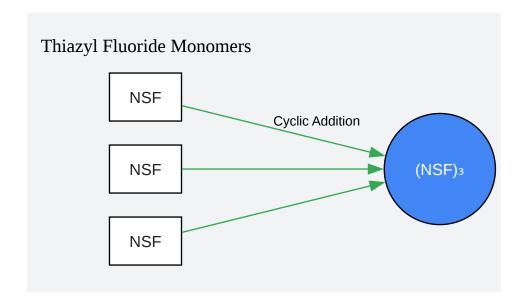
Thiazyl fluoride reacts violently with water and other nucleophiles.[1] The nucleophilic attack typically occurs at the sulfur atom.[1] With Lewis acids such as BF₃, it forms thiazyl salts.[1]

Trimerization

At room temperature, **thiazyl fluoride** undergoes a cyclic trimerization to form 1,3,5-trifluoro- $1\lambda^4$, $3\lambda^4$, $5\lambda^4$ -2,4,6-trithiatriazine, (NSF)₃.[1] In this cyclic trimer, each sulfur atom remains



tetravalent.[1]



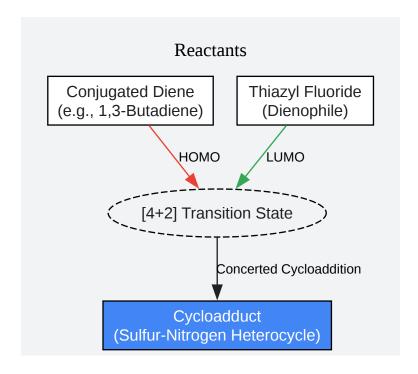
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Caption: Trimerization of thiazyl fluoride to its cyclic trimer.

[4+2] Cycloaddition Reactions

Thiazyl fluoride can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes.[1] This reaction is a powerful tool for the synthesis of sulfur-nitrogen heterocyclic compounds. The reaction is believed to proceed via a concerted mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the **thiazyl fluoride**.





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Caption: Diels-Alder cycloaddition of thiazyl fluoride with a diene.

Applications and Future Outlook

The primary utility of **thiazyl fluoride** lies in its role as a versatile building block in sulfurnitrogen chemistry. Its reactivity allows for the synthesis of a wide array of linear, cyclic, and polymeric sulfur-nitrogen compounds. The derivatives of **thiazyl fluoride** have been investigated for various applications, including as ligands in coordination chemistry and as precursors to materials with interesting electronic properties.

The continued exploration of **thiazyl fluoride** and its derivatives holds promise for the development of new materials and reagents. Its unique bonding and reactivity ensure that it will remain a topic of interest for researchers in inorganic and materials chemistry for the foreseeable future.

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